molecular formula C12H8FNO2 B7838338 2-Fluoro-3-(pyridin-4-yl)benzoic acid

2-Fluoro-3-(pyridin-4-yl)benzoic acid

Cat. No.: B7838338
M. Wt: 217.20 g/mol
InChI Key: IWUGERFAVNNAET-UHFFFAOYSA-N
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Description

2-Fluoro-3-(pyridin-4-yl)benzoic acid is an organic compound that features a fluorine atom and a pyridine ring attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the nucleophilic substitution of a halogenated pyridine with a fluorine source, such as potassium fluoride, under basic conditions . Another approach is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative of pyridine with a halogenated benzoic acid .

Industrial Production Methods

Industrial production of 2-Fluoro-3-(pyridin-4-yl)benzoic acid may involve large-scale application of the aforementioned synthetic routes, optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-(pyridin-4-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while substitution reactions can produce derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 2-Fluoro-3-(pyridin-4-yl)benzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of target enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target site . The pyridine ring can also participate in π-π stacking interactions and hydrogen bonding, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-(pyridin-3-yl)benzoic acid
  • 3-Fluoro-4-(pyridin-2-yl)benzoic acid
  • 2-Fluoro-3-(pyridin-2-yl)benzoic acid

Uniqueness

2-Fluoro-3-(pyridin-4-yl)benzoic acid is unique due to the specific positioning of the fluorine atom and the pyridine ring, which can significantly influence its chemical reactivity and biological activity. The presence of the fluorine atom can enhance the compound’s metabolic stability and bioavailability, making it a valuable scaffold in drug design .

Properties

IUPAC Name

2-fluoro-3-pyridin-4-ylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO2/c13-11-9(8-4-6-14-7-5-8)2-1-3-10(11)12(15)16/h1-7H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWUGERFAVNNAET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(=O)O)F)C2=CC=NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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